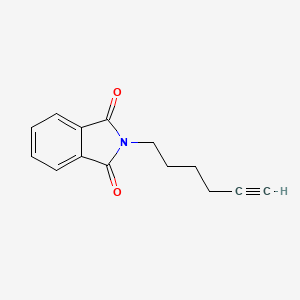

2-(己-5-炔-1-基)异吲哚啉-1,3-二酮

描述

N-(5-Hexynyl)phthalimide is an N-alkyl substituted phthalimide derivative.

科学研究应用

生物和医药化合物

异吲哚啉-1,3-二酮衍生物被称为邻苯二甲酰亚胺,在生物和医药化合物中起着重要作用。 它们是各种天然产物的结构基序,由于其生物活性,已被合成用于药物化学 .

生命科学研究

这种化合物用于生命科学研究,特别是在与健康和医药相关的先进技术研究中 .

有机合成

该化合物在有机合成中用作试剂,帮助创建用于各种化学研究的复杂分子 .

环境测试

作用机制

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE plays a crucial role in terminating nerve transmission by hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses.

Mode of Action

“2-(hex-5-yn-1-yl)isoindoline-1,3-dione” inhibits AChE, leading to increased levels of ACh. This inhibition enhances cholinergic signaling, which is beneficial since low ACh levels are associated with Alzheimer’s disease (AD) development .

Biochemical Pathways

The compound modulates the cholinergic system, impacting neurotransmission and cognitive function. By inhibiting AChE, it maintains higher ACh levels, potentially mitigating AD symptoms .

Pharmacokinetics

- The compound’s absorption depends on its lipophilicity and solubility. It likely distributes to the central nervous system due to its role in modulating neurotransmission. Metabolism occurs via liver enzymes. Elimination primarily occurs through the kidneys .

Action Environment

Environmental factors, such as pH, temperature, and oxidative stress, can influence the compound’s stability and efficacy. Ensuring optimal conditions during drug administration is crucial .

生化分析

Biochemical Properties

2-(Hex-5-yn-1-yl)isoindoline-1,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including the dopamine receptor D2 and acetylcholinesterase (AChE). The interaction with the dopamine receptor D2 suggests potential antipsychotic properties, while the inhibition of AChE indicates possible applications in the treatment of neurodegenerative diseases such as Alzheimer’s . The compound’s ability to form hydrogen bonds with these enzymes enhances its binding affinity and efficacy .

Cellular Effects

2-(Hex-5-yn-1-yl)isoindoline-1,3-dione has been shown to influence various cellular processes. It induces apoptosis and necrosis in certain cancer cell lines, such as Raji cells . Additionally, it modulates cell signaling pathways, including those involved in dopamine signaling, which can affect gene expression and cellular metabolism . The compound’s impact on these pathways highlights its potential as a therapeutic agent for various diseases.

Molecular Mechanism

At the molecular level, 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione exerts its effects through several mechanisms. It binds to the allosteric site of the dopamine receptor D2, interacting with key amino acid residues . This binding modulates the receptor’s activity, leading to altered neurotransmitter release and signaling. Additionally, the compound inhibits AChE by forming hydrogen bonds with the enzyme’s active site, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione have been observed to change over time. The compound demonstrates stability under various conditions, but its efficacy may decrease with prolonged exposure due to potential degradation

Dosage Effects in Animal Models

The effects of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties, without significant adverse effects . At higher doses, toxic effects, including neurotoxicity and gastrointestinal disturbances, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-(Hex-5-yn-1-yl)isoindoline-1,3-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand these pathways for effective drug development.

Transport and Distribution

Within cells and tissues, 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

2-(Hex-5-yn-1-yl)isoindoline-1,3-dione exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

属性

IUPAC Name |

2-hex-5-ynylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14(15)17/h1,5-6,8-9H,3-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALVSJIWVWDFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391665 | |

| Record name | N-(5-Hexynyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6097-08-1 | |

| Record name | N-(5-Hexynyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

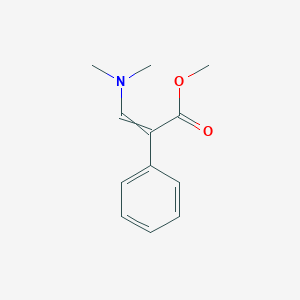

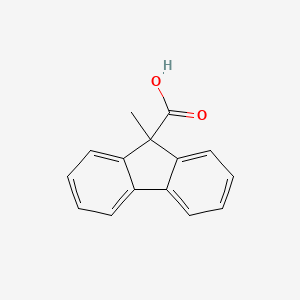

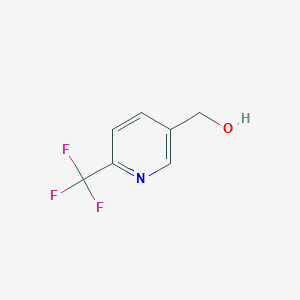

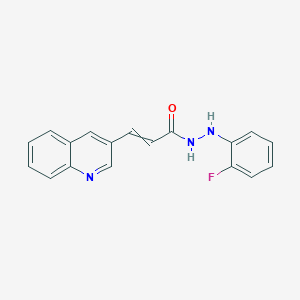

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B1307468.png)

![3-(2-Methylsulfanylquinolin-3-yl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1307472.png)

![2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1307477.png)